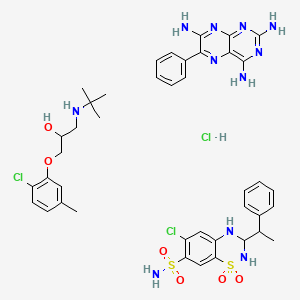

Cardiotensin

Beschreibung

Eigenschaften

CAS-Nummer |

75934-75-7 |

|---|---|

Molekularformel |

C41H50Cl3N11O6S2 |

Molekulargewicht |

963.4 g/mol |

IUPAC-Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride |

InChI |

InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H |

InChI-Schlüssel |

KREKTYXLRXLLNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

Synonyme |

emetizide - bupranolol - triamterene bemetizide, bupranolol, triamterene drug combination Cardiotensin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Triumvirate of Antihypertensive Action: A Technical Guide to the Mechanism of Cardiotensin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the management of hypertension, combination therapy is a cornerstone of achieving effective blood pressure control. Cardiotensin, a fixed-dose combination antihypertensive agent, exemplifies this approach by integrating three distinct pharmacological classes: a non-selective beta-adrenergic antagonist (Bupranolol), a thiazide-like diuretic (Bemetizide), and a potassium-sparing diuretic (Triamterene). This technical guide provides an in-depth exploration of the core mechanisms of action of each constituent of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. The synergistic interplay of these components targets multiple physiological pathways involved in the regulation of blood pressure, providing a multi-pronged therapeutic strategy. This document will dissect the signaling pathways, present quantitative data on receptor and transporter interactions, detail key experimental methodologies, and visualize the complex molecular interactions that underpin the antihypertensive efficacy of this compound.

I. Bupranolol: Non-Selective Beta-Adrenergic Blockade

Bupranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. Its primary antihypertensive effect is mediated through its action on the cardiovascular system and the renin-angiotensin-aldosterone system (RAAS).

A. Mechanism of Action

The antihypertensive action of bupranolol is multifactorial:

-

Negative Chronotropic and Inotropic Effects: By blocking β1-adrenergic receptors in the heart, bupranolol reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect). This leads to a decrease in cardiac output, a key determinant of blood pressure.

-

Inhibition of Renin Secretion: Bupranolol blocks β1-receptors on the juxtaglomerular cells of the kidney, which are responsible for releasing renin. By inhibiting renin secretion, bupranolol attenuates the entire RAAS cascade, leading to reduced production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention).

-

Central Nervous System Effects: Bupranolol can cross the blood-brain barrier and is thought to have a central effect on sympathetic outflow, further contributing to blood pressure reduction.

B. Signaling Pathway

Bupranolol acts as a competitive antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and renin release. Bupranolol, by blocking the receptor, prevents this signaling cascade.

C. Quantitative Data

| Parameter | Value | Receptor Subtype | Species | Reference |

| pA2 | 7.9 | β1-adrenoceptor | Rat | [1] |

| pKi | 8.8 | β1-adrenoceptor | Rat | [1] |

D. Experimental Protocols

Protocol: Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of bupranolol for β-adrenergic receptors using a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize tissue (e.g., heart ventricles or cerebral cortex) known to express β-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177) to each well.

-

Add increasing concentrations of unlabeled bupranolol (competitor) to the wells.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each bupranolol concentration.

-

Plot the specific binding as a function of the logarithm of the bupranolol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of bupranolol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Bemetizide: Inhibition of the Na-Cl Cotransporter

Bemetizide is a benzothiadiazide diuretic that exerts its antihypertensive effect by reducing plasma volume and peripheral vascular resistance.

A. Mechanism of Action

-

Inhibition of the Na-Cl Cotransporter (NCC): The primary mechanism of action of bemetizide is the inhibition of the electroneutral sodium-chloride cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By blocking NCC, bemetizide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to increased excretion of sodium, chloride, and consequently water, resulting in a reduction in extracellular fluid volume and cardiac output.

-

Vasodilatory Effects: Thiazide and thiazide-like diuretics are also known to have a modest direct vasodilatory effect on peripheral arterioles, which contributes to the long-term reduction in blood pressure. The exact mechanism of this vasodilation is not fully elucidated but may involve alterations in vascular smooth muscle cell calcium handling or inhibition of carbonic anhydrase.

B. Signaling Pathway

The action of bemetizide is not mediated through a classical signaling pathway involving secondary messengers. Instead, it directly binds to and inhibits the function of the NCC protein.

C. Quantitative Data

| Diuretic | Estimated Dose for 10 mmHg Systolic BP Reduction (mg) |

| Hydrochlorothiazide | 26.4 |

| Chlorthalidone | 8.6 |

| Bendroflumethiazide | 1.4 |

| Data from a meta-analysis of dose-response relationships for thiazide diuretics. |

D. Experimental Protocols

Protocol: Non-Radioactive Ion Uptake Assay for NCC Inhibition

This protocol describes a cell-based assay to measure the inhibition of the Na-Cl cotransporter (NCC) by bemetizide using a non-radioactive method with a chloride-sensitive fluorescent probe.

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293) that does not endogenously express NCC.

-

Transfect the cells with a plasmid encoding the human NCC protein and a membrane-anchored, chloride-sensitive yellow fluorescent protein (YFP).

-

Select and maintain a stable cell line co-expressing both proteins.

-

-

Chloride Influx Assay:

-

Plate the stable cells in a 96-well plate and allow them to reach confluency.

-

Wash the cells with a chloride-free buffer to reduce intracellular chloride concentration.

-

Pre-incubate the cells with varying concentrations of bemetizide for a defined period.

-

Initiate chloride influx by adding a buffer containing a known concentration of chloride.

-

Monitor the quenching of the YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the rate of chloride influx via NCC.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each bemetizide concentration.

-

Normalize the rates to the control (no bemetizide) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the bemetizide concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of bemetizide that causes 50% inhibition of NCC-mediated chloride influx.

-

III. Triamterene: Blockade of the Epithelial Sodium Channel (ENaC)

Triamterene is a potassium-sparing diuretic that acts on the final segments of the nephron to reduce sodium reabsorption and prevent potassium loss.

A. Mechanism of Action

-

Blockade of the Epithelial Sodium Channel (ENaC): Triamterene directly blocks the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in the late distal convoluted tubule and the collecting duct. ENaC is responsible for the reabsorption of sodium from the tubular fluid. By blocking this channel, triamterene inhibits sodium entry into the principal cells, leading to increased sodium excretion in the urine.

-

Potassium-Sparing Effect: The reabsorption of positively charged sodium ions through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions into the urine. By blocking ENaC and reducing sodium reabsorption, triamterene diminishes this lumen-negative potential, thereby decreasing the driving force for potassium secretion. This results in the retention of potassium, hence the term "potassium-sparing."

B. Signaling Pathway

Similar to bemetizide, triamterene's primary mechanism of action is direct channel blockade rather than modulation of a complex signaling cascade.

C. Quantitative Data

| Parameter | Value (µM) | Conditions | Species | Reference |

| IC50 | 5 | -90 mV, pH 7.5 | Rat (rENaC) | [2] |

| IC50 | 10 | -40 mV, pH 7.5 | Rat (rENaC) | [2] |

| IC50 | 1 | -90 mV, pH 6.5 | Rat (rENaC) | [2] |

| IC50 | 17 | -90 mV, pH 8.5 | Rat (rENaC) | [2] |

D. Experimental Protocols

Protocol: Electrophysiological Measurement of ENaC Inhibition

This protocol describes the use of the two-electrode voltage-clamp technique in Xenopus laevis oocytes to measure the inhibition of the epithelial sodium channel (ENaC) by triamterene.

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase).

-

Inject the oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

-

Incubate the injected oocytes for 2-4 days to allow for channel expression.

-

-

Two-Electrode Voltage-Clamp:

-

Place an oocyte in a recording chamber continuously perfused with a standard bathing solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Measure the whole-cell current, which is primarily carried by sodium ions flowing through the expressed ENaC channels.

-

-

Inhibition Assay:

-

After obtaining a stable baseline current, perfuse the oocyte with a solution containing a known concentration of triamterene.

-

Record the change in the whole-cell current as triamterene blocks the ENaC channels.

-

Wash out the triamterene to observe the reversal of the block.

-

Repeat this process with a range of triamterene concentrations to determine a dose-response relationship.

-

-

Data Analysis:

-

Measure the amplitude of the triamterene-sensitive current (the difference between the current before and after triamterene application).

-

Calculate the percent inhibition for each triamterene concentration.

-

Plot the percent inhibition against the logarithm of the triamterene concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

IV. Clinical Efficacy of this compound

Clinical studies have demonstrated the efficacy of the fixed combination of bupranolol, bemetizide, and triamterene in the treatment of hypertension.

A. Blood Pressure Reduction

A clinical study involving 25 outpatients with essential hypertension (grades I and II) showed that treatment with this compound for 8 weeks resulted in a highly significant reduction in blood pressure to normal values.[3]

Another study with 14 hypertensive outpatients (WHO I to III) treated with a combination including bemetizide, triamterene, and bupranolol showed a reduction in mean blood pressure from 183/107 mmHg to 141/84 mmHg with a single daily dose.[4]

| Study Population | Treatment Duration | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Reference |

| 25 outpatients with essential hypertension (Grades I-II) | 8 weeks | Elevated (specific values not provided) | Normalized | [3] |

| 14 hypertensive outpatients (WHO I-III) | Not specified | 183/107 | 141/84 | [4] |

V. Conclusion

The antihypertensive efficacy of this compound stems from the complementary mechanisms of action of its three components. Bupranolol reduces cardiac output and inhibits the renin-angiotensin-aldosterone system through non-selective beta-adrenergic blockade. Bemetizide promotes natriuresis and diuresis by inhibiting the Na-Cl cotransporter in the distal convoluted tubule. Triamterene further enhances sodium excretion while conserving potassium by directly blocking the epithelial sodium channel in the collecting duct. This multi-targeted approach allows for effective blood pressure control, often with a favorable safety and tolerability profile. The in-depth understanding of the molecular targets and signaling pathways of each component, as detailed in this guide, is crucial for the rational design of future antihypertensive therapies and for optimizing the clinical application of existing combination treatments.

References

- 1. The cystic fibrosis transmembrane conductance regulator (CFTR) inhibits ENaC through an increase in the intracellular Cl− concentration | EMBO Reports [link.springer.com]

- 2. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Ambulant treatment of hypertension with this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Treatment of hypertension with a drug combination, consisting of bemetizide, triamterene, dihydralazine and bupranolol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Angiotensin Peptides in Blood Pressure Regulation: A Technical Guide

An In-depth Examination of the Renin-Angiotensin System's Core Components for Researchers and Drug Development Professionals

Disclaimer: The term "Cardiotensin" is not a standard scientific term. This guide interprets the user's request as a deep dive into the peptide components of the Renin-Angiotensin System (RAS), which are central to cardiovascular and blood pressure regulation.

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases, making its components prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core angiotensin peptides, their signaling pathways, quantitative effects on blood pressure, and the experimental protocols used to study them.

Core Angiotensin Peptides and Their Receptors

The RAS involves a series of enzymatic cleavages that produce several biologically active peptides. The two most well-characterized pathways are the classical (pressor) and the alternative (depressor) arms.

-

Classical Pathway: This pathway is primarily mediated by Angiotensin II (Ang II) , the main effector molecule of the RAS. Ang II is produced from its precursor, Angiotensin I, by the action of Angiotensin-Converting Enzyme (ACE). Ang II exerts its potent vasoconstrictor and pro-hypertensive effects primarily through the Angiotensin II Type 1 Receptor (AT1R) .

-

Alternative Pathway: This counter-regulatory arm is centered around Angiotensin-(1-7) (Ang-(1-7)) . This peptide is primarily generated from Ang II by Angiotensin-Converting Enzyme 2 (ACE2). Ang-(1-7) generally opposes the actions of Ang II by binding to the Mas receptor (MasR) , leading to vasodilation and anti-proliferative effects.

Other angiotensin peptides, such as Angiotensin III, Angiotensin IV, and Angiotensin-(1-9), also exhibit biological activity and contribute to the complexity of the RAS.

Quantitative Data on Blood Pressure Regulation

The following tables summarize the quantitative effects of Angiotensin II and Angiotensin-(1-7) on blood pressure as reported in various preclinical studies. These studies typically utilize rodent models of hypertension, such as spontaneously hypertensive rats (SHR) and rats with induced hypertension (e.g., via subtotal nephrectomy or continuous Ang II infusion).

Table 1: Effects of Angiotensin II on Blood Pressure in Rodent Models

| Animal Model | Angiotensin II Dose/Infusion | Duration | Change in Blood Pressure (Systolic/Mean) | Reference |

| Wistar Rats | 350 ng/min (infusion) | 6 days | Increase in Mean Arterial Blood Pressure (MABP) of 60 to 80 mm Hg | [1] |

| Wistar Rats | 240 pmol/kg/min (subcutaneous infusion) | 1 and 2 weeks | Significant elevation in systolic and diastolic blood pressure | [2] |

| Sprague-Dawley Rats | 350 ng/kg/min (infusion) | 8 days | Gradual increase in Mean Arterial Pressure to 150 ± 18 mmHg | [3] |

| Wistar-Kyoto Rats | 36 µg/kg (single I.P. injection) | 1 hour | Transient increase in Mean Arterial Pressure by 22 ± 4 mmHg | [4] |

| Male Spontaneously Hypertensive Rats (SHR) | Not specified (infusion) | Not specified | Increase in blood pressure from 150±2 to 186±3 mmHg | [5] |

| Female Spontaneously Hypertensive Rats (SHR) | Not specified (infusion) | Not specified | Increase in blood pressure from 137±3 to 160±4 mmHg | [5] |

Table 2: Effects of Angiotensin-(1-7) on Blood Pressure in Rodent Models

| Animal Model | Angiotensin-(1-7) Administration | Condition | Change in Blood Pressure (Mean Arterial) | Reference |

| Salt-Depleted Spontaneously Hypertensive Rats (SHR) | Neutralization of endogenous Ang-(1-7) | Low-salt diet | Peak rise of 20±3 mm Hg above baseline | [6] |

| (mRen-2)27 Transgenic Hypertensive Rats | Blockade of Ang-(1-7) receptors | Low-salt diet | Similar cardiovascular response to salt-depleted SHR | [6] |

| Rats with Subtotal Nephrectomy (STNx) | 24 μg·kg−1·h−1 (subcutaneous infusion) | Renal impairment | Further increase in blood pressure | [7] |

| DOCA-salt hypertensive rats | Long-term infusion (14-28 days) | Hypertension | Reduction in increased arterial pressure | [8] |

| TGR(mREN2)L-27 hypertensive rats | Long-term infusion (14-28 days) | Hypertension | Reduction in increased arterial pressure | [8] |

| Ang II induced hypertensive rats | Long-term infusion (14-28 days) | Hypertension | Reduction in increased arterial pressure | [8] |

Signaling Pathways

The binding of angiotensin peptides to their respective receptors initiates a cascade of intracellular signaling events that ultimately mediate their physiological effects.

Angiotensin II / AT1 Receptor Signaling

Activation of the AT1 receptor by Angiotensin II triggers multiple downstream pathways, leading to vasoconstriction, inflammation, and cellular growth.

Caption: Angiotensin II signaling through the AT1 receptor.

Angiotensin-(1-7) / Mas Receptor Signaling

The binding of Angiotensin-(1-7) to the Mas receptor often leads to effects that counteract the Ang II/AT1R pathway, promoting vasodilation and inhibiting cell growth.

Caption: Angiotensin-(1-7) signaling via the Mas receptor.

Key Experimental Protocols

The study of angiotensin peptides and their role in blood pressure regulation involves a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Quantification of Angiotensin Peptides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple angiotensin peptides in biological samples.

1. Sample Preparation:

-

Blood Collection: Blood is collected in tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.

-

Solid-Phase Extraction (SPE): Plasma or tissue homogenates are subjected to SPE using C18 cartridges to extract and concentrate the peptides. The proteinaceous compounds are eluted off.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of the extracted peptides.

-

Mobile Phase: A linear gradient of acetonitrile in water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate charged peptide ions.

-

Detection: A Q-ToF (Quadrupole-Time of Flight) or a triple quadrupole mass analyzer is used. Detection is based on the retention time, accurate mass measurement of the peptides, and the isotope pattern of the doubly or triply charged molecular ions.

-

Quantification: Quantification is achieved by comparing the peak area or ion count of the endogenous peptides to that of known amounts of stable isotope-labeled internal standards. The lower limit of quantification can be as low as 5-10 pg/mL.[9][10][11]

Caption: Workflow for LC-MS/MS analysis of angiotensin peptides.

In Vivo Blood Pressure Measurement in Rodent Models

Continuous blood pressure monitoring in conscious, unrestrained animals is crucial for accurately assessing the effects of angiotensin peptides.

1. Animal Model:

-

Male Sprague-Dawley, Wistar, or spontaneously hypertensive rats are commonly used.

2. Surgical Implantation of Radiotelemetry Transmitters:

-

Animals are anesthetized (e.g., with isoflurane).

-

A pressure-sensing catheter of a radiotelemetry transmitter (e.g., DSI PA-C40) is implanted into the abdominal aorta. The transmitter body is placed in the abdominal cavity or subcutaneously.

-

Animals are allowed a recovery period of at least one week.

3. Administration of Angiotensin Peptides:

-

Chronic Infusion: Mini-osmotic pumps are implanted subcutaneously to deliver a continuous infusion of the angiotensin peptide at a specific rate (e.g., ng/h or µg/kg/h) for a designated period (days to weeks).

-

Acute Injection: A single bolus injection (intraperitoneal or intravenous) is administered.

4. Data Acquisition and Analysis:

-

Blood pressure is continuously recorded via the telemetry system.

-

Data is typically averaged over specific time intervals (e.g., hourly, daily).

-

Baseline blood pressure is recorded for a period (e.g., 48 hours) before peptide administration to serve as a control.[4][12][13]

Radioligand Binding Assay for Receptor Characterization

Radioligand binding assays are used to determine the affinity of angiotensin peptides for their receptors and to characterize the density of these receptors in various tissues.

1. Membrane Preparation:

-

Tissues (e.g., liver, which expresses high levels of AT1R) or cells are homogenized in a cold lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII for AT1R).

-

Saturation Binding: Increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the dissociation constant (Kd).

-

Competition Binding: A fixed concentration of the radioligand is incubated with varying concentrations of an unlabeled competitor (the peptide of interest) to determine its inhibitory constant (Ki).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Non-linear regression analysis is used to fit the data and calculate Bmax, Kd, and Ki values.[14][15][16][17][18]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Augmented Blood Pressure Variability in Hypertension Induced by Angiotensin II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]

- 5. ANG (1–7) RECEPTOR ANTAGONISM EQUALIZES ANGIOTENSIN II-INDUCED HYPERTENSION IN MALE AND FEMALE SPONTANEOUSLY HYPERTENSIVE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Angiotensin-(1–7) infusion is associated with increased blood pressure and adverse cardiac remodelling in rats with subtotal nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 9. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chronic ANG II infusion and blood pressure measurements in rats in vivo. [bio-protocol.org]

- 13. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renin-Angiotensin System: A Technical Guide to its Cardiovascular Effects

Disclaimer: The term "Cardiotensin" does not correspond to a recognized molecule or drug in the peer-reviewed scientific literature. This technical guide will provide a comprehensive overview of the renin-angiotensin system (RAS) and its profound effects on cardiovascular physiology and pathophysiology, a topic central to cardiovascular research and drug development.

Executive Summary

The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. This document provides an in-depth technical overview of the RAS, with a focus on its components, signaling pathways, and the cardiovascular effects of its primary effector, angiotensin II. Detailed experimental methodologies and quantitative data are presented to support the understanding of this complex system and to guide future research and drug development efforts.

The Renin-Angiotensin System Cascade

The RAS is a sequence of enzymatic reactions that results in the production of angiotensin II, a potent vasoconstrictor and a key mediator of cardiovascular remodeling. The cascade is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, decreased sodium delivery to the distal tubules, and sympathetic nervous system activation.

Key Components and their Functions

| Component | Function |

| Renin | An enzyme that cleaves angiotensinogen to form angiotensin I. |

| Angiotensinogen | A precursor protein produced by the liver. |

| Angiotensin I | An inactive decapeptide. |

| Angiotensin-Converting Enzyme (ACE) | An enzyme that converts angiotensin I to angiotensin II. |

| Angiotensin II | The primary active octapeptide of the RAS, which exerts its effects by binding to specific receptors. |

| Aldosterone | A mineralocorticoid hormone released from the adrenal cortex in response to angiotensin II, which promotes sodium and water retention. |

| Angiotensin Receptors (AT1 and AT2) | G protein-coupled receptors that mediate the cellular effects of angiotensin II. |

Cardiovascular Effects of Angiotensin II

Angiotensin II is the principal effector molecule of the RAS, mediating a wide range of physiological and pathological effects on the cardiovascular system. These effects are primarily mediated through the angiotensin II type 1 (AT1) receptor.

Quantitative Effects of Angiotensin II

The following table summarizes key quantitative data on the effects of angiotensin II on various cardiovascular parameters.

| Parameter | Effect of Angiotensin II | Typical Experimental Model | Measurement Technique |

| Mean Arterial Pressure | Increase | Spontaneously Hypertensive Rats (SHR) | Radiotelemetry |

| Cardiac Contractility | Increase (Positive Inotropy) | Isolated Langendorff-perfused heart | Left ventricular pressure measurement |

| Vascular Resistance | Increase (Vasoconstriction) | Isolated aortic rings | Wire myography |

| Aldosterone Secretion | Increase | Adrenal glomerulosa cells | Radioimmunoassay (RIA) or ELISA |

| Collagen Synthesis (Fibrosis) | Increase | Cardiac fibroblasts | [3H]-proline incorporation assay |

| Protein Synthesis (Hypertrophy) | Increase | Neonatal rat ventricular myocytes | [3H]-leucine incorporation assay |

Signaling Pathways of Angiotensin II

The binding of angiotensin II to its AT1 receptor initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological and pathological effects.

AT1 Receptor Signaling

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of the renin-angiotensin system.

Measurement of Plasma Renin Activity

Objective: To quantify the enzymatic activity of renin in plasma, which reflects the rate of angiotensin I generation.

Protocol:

-

Blood Collection: Collect blood samples in pre-chilled EDTA tubes.

-

Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

-

Angiotensin I Generation: Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

-

Angiotensin I Quantification: Measure the concentration of angiotensin I in both the incubated and blank samples using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Calculation: Plasma renin activity is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).

Isolated Langendorff-Perfused Heart Preparation

Objective: To study the direct effects of substances on cardiac function in an ex vivo model, independent of systemic influences.

Protocol:

-

Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This maintains the viability of the heart tissue.

-

Parameter Measurement: Insert a pressure transducer-tipped catheter into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), heart rate, and contractility (dP/dt).

-

Drug Administration: Administer angiotensin II or other test compounds directly into the perfusion solution to assess their effects on cardiac function.

Caption: Experimental Workflow for Langendorff Heart Preparation.

Conclusion

The renin-angiotensin system is a fundamental regulator of cardiovascular health and disease. A thorough understanding of its components, their interactions, and their downstream effects is essential for the development of novel therapeutic strategies to combat cardiovascular disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this critical area. Future research should continue to explore the intricate signaling networks of the RAS and identify new targets for therapeutic intervention.

An In-depth Technical Guide on the Pharmacological Profile of Representative Cardiovascular Agents: Losartan and Hydrochlorothiazide

Disclaimer: The term "Cardiotensin" does not correspond to a recognized pharmaceutical agent. This guide, therefore, details the pharmacological profiles of two widely-used cardiovascular drugs, Losartan and Hydrochlorothiazide, which are often prescribed in combination and target pathways suggested by the user's query. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Losartan, the first orally active angiotensin II receptor antagonist, and Hydrochlorothiazide, a thiazide diuretic, are mainstays in the management of hypertension and other cardiovascular diseases.[1][2][3][4] Losartan directly interferes with the renin-angiotensin-aldosterone system (RAAS) by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][5] Hydrochlorothiazide promotes diuresis by inhibiting sodium reabsorption in the distal convoluted tubules of the kidney.[2][6] Their distinct yet complementary mechanisms provide a powerful therapeutic strategy for blood pressure control.[6]

Pharmacological Profile of Losartan

Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][7] By blocking this receptor, it prevents the potent vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key effector molecule in the renin-angiotensin-aldosterone system.[7][8] This blockade leads to a reduction in total peripheral resistance and a decrease in blood pressure.[1]

Losartan undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4, to form its active metabolite, EXP3174.[1][9] This metabolite is 10 to 40 times more potent than losartan itself and is a noncompetitive antagonist, contributing significantly to the drug's pharmacological effects.[1][7]

Quantitative Pharmacokinetic Data: Losartan

| Parameter | Losartan | EXP3174 (Active Metabolite) | Source |

| Bioavailability | 25–35% | N/A (Formed in vivo) | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | [1][10] |

| Plasma Protein Binding | >98% | >98% | [1] |

| Elimination Half-Life | 1.5–2.5 hours | 6–9 hours | [1][5] |

| Metabolism | Hepatic (CYP2C9, CYP3A4) | N/A | [1] |

| Excretion | Urine (~4%) and Feces (via bile) | Urine (~6%) | [1] |

Signaling Pathway

Losartan exerts its effects by blocking the AT1 receptor, which is a G-protein coupled receptor (GPCR). Angiotensin II binding to the AT1 receptor typically activates various downstream signaling cascades that lead to vasoconstriction, inflammation, and fibrosis.[11][12][13] Losartan's antagonism of this receptor prevents these pathological outcomes.

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Losartan.

Pharmacological Profile of Hydrochlorothiazide

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys.[2][6] It inhibits the sodium-chloride cotransporter, preventing the reabsorption of sodium and chloride ions.[2][6] This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis and a reduction in blood volume.[14][15] The long-term antihypertensive effect is also attributed to a reduction in peripheral vascular resistance.[2]

Quantitative Pharmacokinetic Data: Hydrochlorothiazide

| Parameter | Value | Source |

| Onset of Diuresis | Within 2 hours | [15][16] |

| Peak Effect | ~4 hours | [15][16] |

| Duration of Action | 6–12 hours | [15][17] |

| Elimination Half-Life | 5.6–14.8 hours | [15] |

| Metabolism | Not metabolized | [15] |

| Excretion | Rapidly by the kidney (unchanged) | [15] |

Signaling Pathway

Hydrochlorothiazide's mechanism is not based on a classical signaling pathway but rather on the direct inhibition of an ion transporter in the renal tubules.

Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is a standard method to determine the binding affinity of a compound like Losartan to its receptor.

Objective: To quantify the affinity of Losartan for the angiotensin II type 1 (AT1) receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., vascular smooth muscle cells or adrenal glands).[7]

-

Radioligand: A radiolabeled form of angiotensin II (e.g., [¹²⁵I]-Angiotensin II) is used as the ligand that binds to the AT1 receptor.

-

Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (Losartan).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is a cornerstone technique for quantifying drug concentrations in biological samples, essential for pharmacokinetic studies.

Objective: To measure the concentration of Hydrochlorothiazide and its metabolites in plasma or urine over time.

Methodology:

-

Sample Collection: Blood or urine samples are collected from subjects at various time points after drug administration.

-

Sample Preparation: The samples are processed to extract the drug and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. The drug is separated from other components on a stationary phase (column) by a mobile phase flowing through it.

-

Detection: As the drug elutes from the column, it is detected by a suitable detector (e.g., UV-Vis or mass spectrometry). The detector response is proportional to the concentration of the drug.

-

Quantification: A calibration curve is generated using standards of known drug concentrations. The concentration of the drug in the unknown samples is determined by comparing their detector response to the calibration curve.

-

Pharmacokinetic Modeling: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

Losartan and Hydrochlorothiazide are effective antihypertensive agents with well-characterized pharmacological profiles. Losartan's targeted antagonism of the AT1 receptor provides a specific blockade of the RAAS, while Hydrochlorothiazide's diuretic action reduces blood volume and peripheral resistance. The in-depth understanding of their mechanisms, pharmacokinetics, and the experimental methods used to elucidate these properties is crucial for the continued development of novel cardiovascular therapies.

References

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Losartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]

- 7. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. drugs.com [drugs.com]

- 16. Articles [globalrx.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Structural Analysis of Cardiotensin's Core Components

Introduction

Cardiotensin is a combination antihypertensive medication composed of three active pharmaceutical ingredients: Bemetizide, a thiazide diuretic; Bupranolol, a non-selective beta-blocker; and Triamterene, a potassium-sparing diuretic. This technical guide provides a detailed examination of the structural analysis of these three core components, intended for researchers, scientists, and drug development professionals. The guide outlines the chemical structures, physicochemical properties, and mechanisms of action of each component. Furthermore, it details the experimental methodologies employed for their structural elucidation and presents relevant quantitative data.

Bemetizide: A Benzothiadiazine Diuretic

Bemetizide is a diuretic of the thiazide class, characterized by its benzothiadiazine sulfonamide structure. Its primary function is to inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.

Structural and Physicochemical Data

The structural and physicochemical properties of Bemetizide are summarized in the table below.

| Property | Data |

| IUPAC Name | 6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[1] |

| Molecular Formula | C₁₅H₁₆ClN₃O₄S₂[1][2] |

| Molecular Weight | 401.9 g/mol [1] |

| Appearance | Solid (presumed) |

| SMILES | CC(c1ccccc1)C2Nc3cc(c(cc3S(=O)(=O)N2)S(=O)(=O)N)Cl[2] |

| InChI Key | PYVUMAGVCSQCBD-UHFFFAOYSA-N[2] |

Mechanism of Action

As a thiazide diuretic, Bemetizide exerts its effect on the distal convoluted tubule of the nephron. It competitively binds to the Na⁺/Cl⁻ cotransporter, inhibiting the reabsorption of sodium and chloride ions. This leads to a cascade of effects resulting in diuresis and a reduction in blood pressure.

Bupranolol: A Non-Selective Beta-Blocker

Bupranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[2][3][4][5] It functions by blocking the action of catecholamines, such as adrenaline and noradrenaline, on beta-adrenergic receptors, primarily in the heart.[4] This leads to a reduction in heart rate, cardiac output, and blood pressure.[3][5]

Structural and Physicochemical Data

The key structural and physicochemical properties of Bupranolol are detailed below.

| Property | Data |

| IUPAC Name | 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol[6] |

| Molecular Formula | C₁₄H₂₂ClNO₂[6][7] |

| Molecular Weight | 271.78 g/mol [5][6] |

| Appearance | Solid[5] |

| SMILES | CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O[7] |

| InChI Key | HQIRNZOQPUAHHV-UHFFFAOYSA-N[7] |

Mechanism of Action

Bupranolol competitively inhibits β₁ and β₂-adrenergic receptors.[2][3] In the heart (predominantly β₁ receptors), this antagonism prevents the activation of adenylyl cyclase by catecholamines, leading to decreased production of cyclic AMP (cAMP) and a subsequent reduction in intracellular calcium levels.[3] This results in decreased heart rate and contractility.

Triamterene: A Potassium-Sparing Diuretic

Triamterene is a pteridine-based diuretic that acts on the late distal convoluted tubule and collecting ducts of the kidneys.[8][9][10] Its primary role is to inhibit the reabsorption of sodium in exchange for potassium, thereby conserving potassium levels in the body.[7]

Structural and Physicochemical Data

The structural and physicochemical characteristics of Triamterene are presented in the table below.

| Property | Data |

| IUPAC Name | 6-phenylpteridine-2,4,7-triamine[11] |

| Molecular Formula | C₁₂H₁₁N₇[1][11] |

| Molecular Weight | 253.26 g/mol [11][12] |

| Appearance | Yellow crystalline powder[1][11] |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N[1] |

| InChI Key | FNYLWPVRPXGIIP-UHFFFAOYSA-N[1] |

Mechanism of Action

Triamterene directly blocks the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule.[8][9][10][13] This inhibition prevents the influx of sodium from the tubular fluid into the principal cells, which in turn reduces the driving force for potassium secretion into the urine. The result is increased sodium and water excretion with potassium retention.[8][9]

Experimental Protocols for Structural Analysis

X-ray Crystallography for Small Molecules

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline compound.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[12][14]

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[12][14]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, enabling the determination of its connectivity and three-dimensional structure in solution. For molecules like beta-blockers and pteridine derivatives, 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial.[3][4][11]

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][8] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[8]

-

Data Acquisition: The NMR tube is placed in the spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are recorded.[15]

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecular skeleton.[3][4]

-

Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integrations of the signals are analyzed to elucidate the molecular structure.

The structural analysis of the components of this compound—Bemetizide, Bupranolol, and Triamterene—is fundamental to understanding their pharmacological activity and for ensuring quality control in drug manufacturing. The combination of X-ray crystallography and NMR spectroscopy provides a comprehensive picture of their molecular architecture. The distinct mechanisms of action of these three compounds, a thiazide diuretic, a beta-blocker, and a potassium-sparing diuretic, allow for a multi-pronged therapeutic approach to the management of hypertension. This guide has provided a detailed overview of their structural properties, mechanisms of action, and the experimental techniques used for their characterization, serving as a valuable resource for professionals in the field of drug development and research.

References

- 1. Bemetizide | C15H16ClN3O4S2 | CID 72070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bupranolol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. ekwan.github.io [ekwan.github.io]

Cardiotensin signaling pathways in cardiovascular tissue

An In-depth Technical Guide to Angiotensin Signaling Pathways in Cardiovascular Tissue

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates cardiovascular homeostasis, primarily through its principal effector peptide, Angiotensin II (Ang II). While the term "Cardiotensin" is not standard in scientific literature, it is understood to refer to the profound actions of Angiotensin peptides on the heart and vasculature. Ang II exerts a wide array of physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various cardiovascular cells, including cardiomyocytes, vascular smooth muscle cells (VSMCs), endothelial cells, and cardiac fibroblasts.[1][2] Dysregulation of Ang II signaling is a key driver in the pathophysiology of numerous cardiovascular diseases, such as hypertension, cardiac hypertrophy, heart failure, and atherosclerosis.[3][4][5]

This guide provides a detailed overview of the core Angiotensin II signaling pathways in cardiovascular tissues, summarizes key quantitative findings, outlines common experimental protocols for studying these pathways, and presents visual diagrams to clarify complex molecular interactions.

Angiotensin II Receptors in the Cardiovascular System

Four distinct Angiotensin receptor subtypes have been identified, but the majority of Ang II's cardiovascular effects are mediated by the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3]

-

AT1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including the heart, blood vessels, and kidneys.[4] It is responsible for most of the well-known pathological effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, hypertrophy, and fibrosis.[3][6]

-

AT2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression in adult tissues is generally low, though it can be re-expressed under pathological conditions. The effects of AT2R activation are generally considered to counteract those of the AT1R, promoting vasodilation, anti-proliferation, and anti-fibrotic effects.[3][4][6]

Core Signaling Pathways of the AT1 Receptor

Upon Angiotensin II binding, the AT1R activates a complex network of intracellular signaling cascades. These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.[7][8]

Gq/11-PLC-IP3/DAG Pathway

This is a canonical pathway for GPCRs coupled to Gq/11 proteins. It is fundamental to Ang II-induced vasoconstriction and modulation of cardiac contractility.

-

Activation: Ang II binds to the AT1R, activating the heterotrimeric G protein Gq/11.

-

Second Messengers: The activated Gαq subunit stimulates Phospholipase C (PLC).[9][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

-

Downstream Effects:

-

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][9][10] The resulting increase in intracellular Ca2+ concentration, along with Ca2+ entry through sarcolemmal channels, activates Ca2+/calmodulin-dependent protein kinases (CaMK) and, in smooth muscle, myosin light chain kinase (MLCK), leading to contraction.[6][9]

-

DAG , along with Ca2+, activates Protein Kinase C (PKC).[9][12] PKC isoforms phosphorylate numerous target proteins, contributing to cell growth, hypertrophy, and gene expression.[13]

-

G12/13-Rho/Rho-kinase Pathway

This pathway is particularly important in vascular smooth muscle, where it mediates Ca2+ sensitization, leading to sustained contraction even as intracellular Ca2+ levels begin to fall.[9][10][11]

-

Activation: The AT1R can also couple to G12/13 proteins.

-

Downstream Effects: Activated G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA activates Rho-kinase (ROCK).

-

Ca2+ Sensitization: Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP).[4][9] This inhibition prevents the dephosphorylation of myosin light chains, promoting a sustained contractile state at lower Ca2+ concentrations.

Receptor Tyrosine Kinase (RTK) Transactivation and MAPK Pathways

Ang II is a potent mitogen, and its growth-promoting effects are largely mediated by the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the Mitogen-Activated Protein Kinase (MAPK) cascades.[4][7]

-

Transactivation: AT1R activation leads to the generation of ROS and activation of metalloproteinases (e.g., ADAM17) that cleave pro-heparin-binding EGF (pro-HB-EGF) to release its active form, which then binds to and activates the EGFR.[4]

-

MAPK Cascades: The activated EGFR initiates the Ras-Raf-MEK-ERK1/2 signaling cascade.[4][7] The AT1R can also activate other MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38-MAPK, often via ROS-dependent mechanisms involving kinases like Apoptosis Signal-regulating Kinase 1 (ASK1).[7][14]

-

Cellular Outcomes: These MAPK pathways phosphorylate transcription factors that regulate genes involved in cell growth, proliferation, inflammation, and hypertrophy.[4][15]

NADPH Oxidase and Reactive Oxygen Species (ROS) Production

A crucial component of Ang II signaling is the rapid activation of NADPH oxidase enzymes, leading to the production of reactive oxygen species (ROS).[4]

-

Activation: Ang II, via the AT1R, activates NADPH oxidase complexes in cardiomyocytes, fibroblasts, and VSMCs.

-

Role of ROS: ROS act as critical second messengers, modulating the activity of numerous downstream kinases (e.g., ASK1, p38-MAPK, JNK) and phosphatases.[4][14]

-

Pathophysiological Impact: Chronic ROS production contributes to oxidative stress, endothelial dysfunction, inflammation, hypertrophy, and fibrosis.[14] For instance, ROS can promote fibrosis by increasing the expression of transforming growth factor-β1 (TGF-β1).[14][16]

G Protein-Independent β-arrestin Signaling

Following activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[7][17] While β-arrestin's classical role is to desensitize G protein signaling and mediate receptor internalization, it also functions as a scaffold for a distinct wave of signaling.[7][18]

-

Scaffolding: β-arrestin can scaffold components of the MAPK cascade (e.g., ERK), leading to sustained activation of these pathways.[7]

-

Biased Agonism: This dual signaling capability (G protein vs. β-arrestin) has led to the concept of "biased agonism," where novel ligands can be designed to selectively activate one pathway over the other, offering new therapeutic possibilities.[17][18]

Quantitative Data on Angiotensin II Effects

The following tables summarize quantitative findings from various experimental models studying the effects of Angiotensin II.

Table 1: Effects of Angiotensin II on Cellular and Molecular Parameters in Cardiovascular Cells

| Parameter | Cell/Tissue Type | Model System | Angiotensin II Treatment | Observed Effect | Citation(s) |

| DNA Synthesis | Vascular Smooth Muscle Cells | Cultured WKY rat cells | 10⁻⁷ mol/L | Increase in [³H]thymidine incorporation | [19] |

| Protein Synthesis | Vascular Smooth Muscle Cells | Cultured WKY rat cells | 10⁻⁷ mol/L | Increase in [³H]leucine incorporation | [19] |

| Cell Contraction | Vascular Smooth Muscle Cells | Cultured WKY rat cells on collagen gel | 10⁻⁷ mol/L | ~30% increase in contraction | [19] |

| Intracellular Ca²⁺ | Vascular Smooth Muscle Cells | Cultured WKY rat cells | Dose-dependent | pD₂ = 7.4 ± 0.1 | [19] |

| Intracellular pH | Vascular Smooth Muscle Cells | Cultured WKY rat cells | Dose-dependent | pD₂ = 9.2 ± 0.2 | [19] |

| Cardiac Ang II Content | Left Ventricle | Ren-2 Hypertensive Rats | Chronic ACE2 inhibition | 24% increase | [20] |

| Interstitial Collagen | Left Ventricle | Ren-2 Hypertensive Rats | Chronic ACE2 inhibition | Significant increase | [20] |

| Cardiomyocyte Size | Left Ventricle | Ren-2 Hypertensive Rats | Chronic ACE2 inhibition | Significant increase | [20] |

pD₂ is the negative logarithm of the EC₅₀ value.

Table 2: Gene Expression Changes Induced by Angiotensin II Signaling

| Gene | Tissue/Cell Type | Model System | Condition | Fold Change/Effect | Citation(s) |

| Collagen 1α(I) | Heart | Mutant cTnT-Q⁹² Transgenic Mice | HCM Model | Expression reduced by Ang II blockade | [21] |

| TGF-β₁ | Heart | Mutant cTnT-Q⁹² Transgenic Mice | HCM Model | Expression reduced by Ang II blockade | [21] |

| TGF-β₁ | Heart | DOCA-salt hypertensive mice with cardiac-specific Ang II | High cardiac Ang II + hypertension | Upregulated | [14] |

| NADPH Oxidase 2 (NOX2) | Heart | DOCA-salt hypertensive mice with cardiac-specific Ang II | High cardiac Ang II + hypertension | Upregulated | [14] |

Experimental Protocols for Studying Angiotensin II Signaling

Investigating Ang II signaling pathways requires a combination of in vitro, ex vivo, and in vivo models and a diverse array of molecular biology techniques.

In Vitro and Ex Vivo Models

-

Primary Cell Culture: Isolation and culture of neonatal or adult rat/mouse cardiomyocytes, cardiac fibroblasts, or vascular smooth muscle cells are standard models.[22] These cells can be stimulated with Ang II to study hypertrophy, proliferation, and signaling activation.[22]

-

Engineered Heart Tissues/Organoids: 3D cell culture models, including spheroids and engineered heart tissues, offer a more physiologically relevant context to study cell-cell interactions and mechanical responses to Ang II.[23][24]

-

Langendorff Perfused Heart: This ex vivo model allows for the study of cardiac function, electrophysiology, and metabolism in an isolated, intact heart in response to Ang II perfusion, free from systemic influences.[22]

In Vivo Animal Models

-

Angiotensin II Infusion: Chronic subcutaneous infusion of Ang II via osmotic minipumps is a widely used model to induce hypertension, cardiac hypertrophy, and fibrosis in rodents.[14]

-

Genetic Models: Transgenic models, such as Ren-2 rats which overexpress the mouse renin gene, develop Ang II-dependent hypertension.[20] Other models use cardiac-specific expression of Ang II or genetic mutations that cause hypertrophic cardiomyopathy (HCM) to study the role of Ang II in specific disease contexts.[14][21]

Key Methodologies

1. Measuring GPCR Activation and Downstream Signaling

-

[³⁵S]GTPγS Binding Assay: A classic method to measure G protein activation. In membrane preparations, agonist-bound GPCRs catalyze the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which can then be quantified by scintillation counting.[25]

-

Second Messenger Quantification:

-

Calcium Imaging: Intracellular Ca²⁺ transients are measured in live cells using fluorescent indicators like Fura-2 or Fluo-4.[19][22]

-

IP3/cAMP Assays: Cellular levels of second messengers are quantified using competitive immunoassays (ELISA) or resonance energy transfer (BRET/FRET) based biosensors.[26]

-

-

BRET/FRET Assays: Bioluminescence or Förster Resonance Energy Transfer techniques are used to monitor protein-protein interactions in real-time in living cells, such as receptor-G protein or receptor-β-arrestin interactions.[26][27][28]

2. Assessing Kinase Activation

-

Western Blotting: The most common method involves using phospho-specific antibodies to detect the phosphorylated (active) forms of kinases like ERK, p38, JNK, and Akt in cell lysates.[29] Total protein levels are also measured as a control.

-

Kinase Activity Assays: These assays measure the ability of a kinase (either from a cell lysate or as a purified enzyme) to phosphorylate a specific substrate. Detection methods include:

-

Radiometric Assays: Use ³²P-labeled ATP to track phosphate transfer to a substrate.[30]

-

Fluorescence/Luminescence-Based Assays: Employ substrates that change their fluorescent or luminescent properties upon phosphorylation. Time-Resolved FRET (TR-FRET) is a common high-throughput format.[30][31]

-

ELISA: A sandwich ELISA format can be used to capture the kinase and detect the phosphorylated substrate using a specific antibody.[30]

-

3. Evaluating Physiological and Pathophysiological Outcomes

-

Hypertrophy Assessment:

-

Fibrosis Assessment:

-

DNA Microarrays and RNA-Seq: These transcriptome-wide approaches provide an unbiased view of the changes in gene expression programs driven by Ang II signaling.[32]

References

- 1. Angiotensin II signal transduction pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Angiotensin receptors in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II signalling pathways in cardiac fibroblasts: conventional versus novel mechanisms in mediating cardiac growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NEW TAKE ON THE ROLE OF ANGIOTENSIN II IN CARDIAC HYPERTROPHY AND FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II, adhesion, and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of angiotensin-converting enzyme 2 exacerbates cardiac hypertrophy and fibrosis in Ren-2 hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Angiotensin II Blockade Reverses Myocardial Fibrosis in a Transgenic Mouse Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Editorial: Cutting Edge Methodologies in Experimental Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 26. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. caymanchem.com [caymanchem.com]

- 30. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 31. youtube.com [youtube.com]

- 32. Pathways of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Cellular Effects of Cardiotensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cardiotensin is a novel, selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5). In cardiac fibroblasts, aberrant TGF-β signaling is a key driver of fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) leading to tissue stiffening and cardiac dysfunction.[1][2][3] this compound demonstrates potent and selective inhibition of TGFβR1 kinase activity, leading to the suppression of downstream pro-fibrotic signaling. This guide summarizes the core in-vitro cellular effects of this compound, presenting key quantitative data and detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of the TGF-β/Smad Pathway

The canonical TGF-β signaling pathway is a central mediator in the development of cardiac fibrosis.[1][4] The process is initiated when TGF-β ligands bind to the TGF-β type II receptor (TGFβR2), which then recruits and phosphorylates the type I receptor, TGFβR1.[1] This activation of TGFβR1's kinase domain leads to the phosphorylation of downstream effector proteins, Smad2 and Smad3.[1][5] Phosphorylated Smad2/3 (p-Smad2/3) then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[5] This signaling cascade results in the differentiation of cardiac fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis.[2][6]

This compound acts by competitively binding to the ATP-binding site of the TGFβR1 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the pro-fibrotic signaling cascade.

Quantitative Data Summary

The in-vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. All experiments were performed using primary human cardiac fibroblasts (HCFs) unless otherwise specified.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Endpoint | Metric | Value |

| Biochemical Assay | TGFβR1 (ALK5) Kinase Activity | IC₅₀ | 8.5 nM |

| Biochemical Assay | TGFβR2 Kinase Activity | IC₅₀ | > 10,000 nM |

| Cell-Based Assay | TGF-β induced p-Smad3 | IC₅₀ | 25.2 nM |

| Cell Viability | HCF Cell Viability (72h) | CC₅₀ | > 50 µM |

Table 2: Anti-Fibrotic Activity of this compound in Human Cardiac Fibroblasts

| Assay | Fibrotic Marker | Stimulation | This compound Conc. | Result (% Inhibition vs. Control) |

| qPCR | Collagen I (COL1A1) mRNA | TGF-β (5 ng/mL) | 100 nM | 88.5% |

| qPCR | α-SMA (ACTA2) mRNA | TGF-β (5 ng/mL) | 100 nM | 92.1% |

| Western Blot | Fibronectin Protein | TGF-β (5 ng/mL) | 100 nM | 76.3% |

| Immunofluorescence | α-SMA Protein Expression | TGF-β (5 ng/mL) | 100 nM | 95.7% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

The general workflow for assessing the anti-fibrotic potential of this compound involves cell culture, stimulation to induce a fibrotic phenotype, treatment with the compound, and subsequent analysis using various molecular and imaging techniques.

This protocol is used to quantify changes in protein expression and phosphorylation status.

-

Cell Culture and Lysis:

-

Seed primary Human Cardiac Fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Serum starve cells for 18-22 hours in serum-free media.[7]

-

Pre-treat with this compound or vehicle control for 1 hour.

-

Stimulate with 5 ng/mL recombinant human TGF-β1 for 30 minutes (for p-Smad2/3 analysis) or 48 hours (for fibronectin/α-SMA analysis).

-

Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Sonicate lysates briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]

-

-

Protein Quantification and Electrophoresis:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-Fibronectin, anti-α-SMA, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH).

-

This protocol is used to measure changes in the mRNA levels of key fibrotic genes.[9]

-

Cell Culture and RNA Extraction:

-

Culture, starve, pre-treat, and stimulate cells as described in section 3.2.1, using a 48-hour TGF-β1 stimulation period.

-

Wash cells with PBS and lyse directly in the well using a TRIzol-based reagent.

-

Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers (e.g., for COL1A1, ACTA2, and a housekeeping gene like GAPDH or ACTB).

-

Perform the reaction on a real-time PCR system with a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) for each sample.

-

Determine relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

This protocol is used to visualize the formation of α-SMA stress fibers, a key indicator of myofibroblast differentiation.[10]

-

Cell Culture and Treatment:

-

Seed HCFs on glass coverslips in 24-well plates.

-

Culture, starve, pre-treat, and stimulate with TGF-β1 for 48 hours as previously described.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze images to quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining per cell.[11]

-

References

- 1. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]

- 4. d-nb.info [d-nb.info]

- 5. synexagroup.com [synexagroup.com]